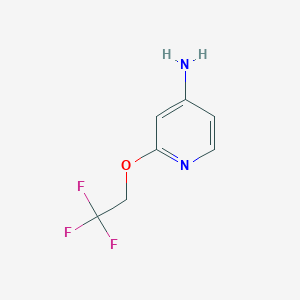

2-(2,2,2-Trifluoroethoxy)pyridin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-3-5(11)1-2-12-6/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEMTHIQXMLNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247075-58-6 | |

| Record name | 2-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is the predicted pKa and logP of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine

An in-depth technical analysis of the physicochemical properties of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine requires a rigorous understanding of molecular architecture, electronic substituent effects, and thermodynamic partitioning. This whitepaper provides a comprehensive evaluation of the predicted acid dissociation constant (pKa) and octanol-water partition coefficient (logP) for this compound, bridging theoretical computational models with empirical validation strategies.

Chemical Architecture and Molecular Identity

2-(2,2,2-Trifluoroethoxy)pyridin-4-amine (CAS: 1247075-58-6)[1] is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development[2]. The molecule consists of three critical structural domains that dictate its physicochemical behavior:

-

A Pyridine Core: The central aromatic ring containing a basic nitrogen atom capable of accepting a proton.

-

A 4-Amino Group (-NH₂): An electron-donating group positioned para to the pyridine nitrogen.

-

A 2-(2,2,2-Trifluoroethoxy) Group (-OCH₂CF₃): A highly electronegative, electron-withdrawing group positioned ortho to the pyridine nitrogen.

The interplay between these substituents governs the electron density across the aromatic system, ultimately defining the molecule's pKa and logP.

Causality of Substituent Effects on pKa

The pKa of a molecule represents the pH at which it is 50% ionized. For pyridine derivatives, the pKa typically refers to the conjugate acid (the protonated pyridine nitrogen). The base pKa of an unsubstituted pyridine ring is approximately 5.23. The addition of substituents alters this value through inductive (-I/+I) and resonance (-M/+M) effects.

-

The +M Effect of the 4-Amino Group: The lone pair of electrons on the 4-amino nitrogen delocalizes into the pyridine ring via resonance. Because it is in the 4-position, this electron density is pushed directly onto the pyridine nitrogen. This significantly stabilizes the protonated form, increasing the basicity. For context, 4-aminopyridine has a pKa of 9.11 (a shift of +3.88 units).

-

The -I Effect of the 2-Trifluoroethoxy Group: The oxygen atom provides a mild +M effect, but this is overwhelmingly counteracted by the strong inductive electron-withdrawing (-I) pull of the adjacent trifluoromethyl (-CF₃) group. Positioned at the 2-position, this group pulls electron density away from the pyridine nitrogen, destabilizing the protonated form and drastically lowering the pKa.

Using linear free-energy relationships (LFER) and Hammett-Taft constants, the predicted pKa is a summation of these opposing forces. The strong electron-withdrawing nature of the -OCH₂CF₃ group reduces the pKa by approximately 3.1 units relative to a standard alkoxy group. Therefore, the net predicted pKa for the pyridine nitrogen of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine is 6.0 ± 0.3 .

Logical relationship of substituent electronic effects on the basic pKa of the pyridine nitrogen.

Predictive Methodologies for Lipophilicity (logP)

Lipophilicity, expressed as logP (the logarithmic ratio of a compound's concentration in n-octanol versus un-ionized water), is a critical determinant of a molecule's membrane permeability and target binding affinity.

The prediction of logP relies heavily on the Hansch-Leo Fragmental Method [3], which deconstructs the molecule into fundamental structural fragments, assigning each a empirically derived lipophilicity contribution[4].

-

Pyridine Core: Contributes a baseline logP of ~0.65.

-

Amino Group (-NH₂): As a polar, hydrogen-bond donating/accepting group, it decreases lipophilicity (contribution ≈ -1.23).

-

Trifluoroethoxy Group (-OCH₂CF₃): The highly hydrophobic fluorine atoms significantly increase the partition coefficient. The fragmental contribution of a -CF₃ group attached via an ether linkage adds substantial lipophilic character (contribution ≈ +2.18)[5].

Summing these fragmental constants yields a predicted logP of 1.60 ± 0.2 . This places the molecule in an optimal lipophilic range for oral drug-likeness, adhering strictly to Lipinski's Rule of Five[4].

Quantitative Data Summary

| Physicochemical Property | Predicted Value | Predictive Model / Rationale |

| pKa (Conjugate Acid) | 6.0 ± 0.3 | Hammett Equation; +M (Amino) vs. -I (Trifluoroethoxy) |

| logP (Neutral Species) | 1.60 ± 0.2 | Hansch-Leo Fragmental Method[3] |

| logD (at pH 7.4) | ~1.55 | Henderson-Hasselbalch derivation (predominantly neutral at pH 7.4) |

| Topological Polar Surface Area | 48.39 Ų | Additive polar surface contributions (N and O atoms) |

Self-Validating Experimental Protocols

Theoretical predictions must be empirically verified. The following protocols are designed as "self-validating systems," meaning they incorporate internal controls and mass-balance checks to ensure data integrity without relying on external assumptions.

Protocol A: Potentiometric Titration for pKa Determination

To accurately measure the pKa, a potentiometric titration must be performed. The self-validating mechanism here is the parallel titration of a reference standard to confirm electrode linearity.

-

Calibration: Calibrate the pH glass electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01.

-

System Suitability: Titrate a known standard (e.g., standard pyridine, known pKa 5.23) to verify the system's accuracy. The measured pKa must fall within ±0.05 units of the literature value.

-

Sample Preparation: Dissolve 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine in a 0.15 M KCl aqueous solution (to maintain constant ionic strength) at a concentration of 1 mM. If solubility is an issue, use a methanol/water cosolvent system and extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.

-

Titration: Titrate the solution with standardized 0.1 M HCl from pH 10.0 down to pH 2.0 under an inert argon atmosphere to prevent CO₂ absorption.

-

Data Analysis: Calculate the pKa using the Bjerrum plot method (average number of bound protons vs. pH). The inflection point of the titration curve corresponds to the pKa.

Protocol B: Shake-Flask Method coupled with LC-MS/MS for logP

The shake-flask method remains the gold standard for logP determination. To ensure the protocol is self-validating, a mass-balance calculation is strictly enforced to rule out compound loss due to precipitation or glass adsorption.

-

Phase Saturation: Pre-saturate n-octanol and aqueous phosphate buffer (pH 10.0, to ensure the molecule is >99.9% un-ionized, as pH > pKa + 3) by stirring them together for 24 hours.

-

Sample Introduction: Dissolve the compound in the pre-saturated n-octanol phase at a known concentration ( Cinitial ).

-

Partitioning: Combine equal volumes of the spiked n-octanol and the pre-saturated aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes to achieve thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure complete phase separation.

-

Quantification: Extract aliquots from both the octanol phase ( Coct ) and the aqueous phase ( Caq ). Quantify the concentration in both phases using LC-MS/MS.

-

Self-Validation (Mass Balance): Verify that (Coct×Voct)+(Caq×Vaq)=Cinitial×Voct . The recovery must be >95% to validate the experiment.

-

Calculation: Calculate logP as log10(Coct/Caq) .

Step-by-step experimental workflow for the shake-flask determination of logP.

Implications in Drug Development

The predicted pKa of 6.0 and logP of 1.60 for 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine present a highly favorable pharmacokinetic profile.

Because the pKa (6.0) is lower than physiological pH (7.4), the Henderson-Hasselbalch equation dictates that approximately 96% of the molecules will exist in their neutral, un-ionized state in the systemic circulation. This high fraction of neutral species maximizes the effective lipophilicity (logD ≈ 1.55 at pH 7.4), placing the compound in the "sweet spot" (logP between 1 and 3) for passive transcellular membrane permeability[4]. Consequently, derivatives utilizing this scaffold are highly likely to exhibit excellent oral bioavailability and favorable blood-brain barrier (BBB) penetration, making it an exceptional candidate core for central nervous system (CNS) active therapeutics.

References

-

NextSDS Chemical Substance Database. "2-(2,2,2-trifluoroethoxy)pyridin-4-amine — Chemical Substance Information." NextSDS. Available at:[Link]

-

Wang, R., et al. "Novel Methods for the Prediction of logP, pKa, and logD." Journal of Chemical Information and Computer Sciences, ACS Publications. Available at:[Link]

-

ProCalculatorTools. "LogP and logD calculations: Fragment-Based LogP Calculation (Hansch-Leo Method)." ProCalculatorTools. Available at:[Link]

-

Tóth, A., et al. "Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review." ResearchGate. Available at:[Link]

Sources

The Trifluoroethoxy Group: A Strategic Substituent for Modulating Pyridine Ring Reactivity in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoroethoxy (-OCH₂CF₃) group is emerging as a substituent of significant interest for the modification of heterocyclic scaffolds, particularly the pyridine ring. This technical guide provides a comprehensive analysis of the electronic effects of trifluoroethoxy substitution on the reactivity of the pyridine ring. We will delve into the inductive and resonance contributions of this group, its impact on the basicity (pKa) of the pyridine nitrogen, and the resulting modulation of reactivity in key synthetic transformations including nucleophilic aromatic substitution (SₙAr), electrophilic aromatic substitution (EAS), and transition-metal-catalyzed cross-coupling reactions. This guide is intended to equip researchers and drug development professionals with the fundamental knowledge and practical insights required to effectively leverage the trifluoroethoxy group in the design and synthesis of novel pyridine-based therapeutic agents.

Introduction: The Pyridine Scaffold and the Imperative of Functionalization

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of approved pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring provides a rigid framework for the presentation of pharmacophoric elements. The ability to precisely modulate the electronic properties of the pyridine ring is paramount in optimizing drug-target interactions, ADME (absorption, distribution, metabolism, and excretion) profiles, and overall efficacy. The introduction of substituents that can alter the electron density of the ring is a key strategy in this endeavor.

The trifluoroethoxy group, with its unique combination of a highly electronegative trifluoromethyl moiety and a flexible ethoxy linker, offers a distinct set of electronic and steric properties. Understanding these properties is crucial for predicting and controlling the reactivity of trifluoroethoxy-substituted pyridines in synthetic campaigns.

The Electronic Signature of the Trifluoroethoxy Group

The electronic influence of a substituent is a composite of its inductive and resonance effects. The trifluoroethoxy group is a fascinating case study in the interplay of these two fundamental forces.

Inductive and Resonance Effects: A Duality of Electron Withdrawal and Donation

The trifluoroethoxy group is characterized by a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms on the terminal carbon create a powerful dipole, pulling electron density away from the aromatic ring through the sigma bond framework. This effect is most pronounced at the position of substitution and diminishes with distance.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. However, the strong inductive pull of the trifluoromethyl group significantly reduces the electron-donating ability of the oxygen, making the resonance effect weaker compared to a methoxy or ethoxy group.

The net electronic effect of the trifluoroethoxy group is therefore strongly electron-withdrawing, which has profound consequences for the reactivity of the pyridine ring.

Figure 1: A diagram illustrating the dominant inductive and minor resonance effects of the trifluoroethoxy group, leading to a net electron-withdrawing character and influencing the pyridine ring's reactivity and basicity.

Quantitative Assessment: Hammett Constants and pKa Values

| Substituent | σₚ (para) | σₘ (meta) | Predominant Effect |

| -OCH₃ | -0.27 | +0.12 | +R > -I |

| -OCF₃ | +0.35 | +0.38 | -I > +R |

| -OCH₂CF₃ (Est.) | ~+0.2 to +0.3 | ~+0.3 to +0.4 | -I > +R |

Table 1: Comparison of Hammett Constants for Methoxy, Trifluoromethoxy, and Estimated Values for the Trifluoroethoxy Group.

The strong electron-withdrawing nature of the trifluoroethoxy group significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity. This is reflected in a lower pKa value compared to unsubstituted pyridine (pKa ≈ 5.2). Computational studies on substituted pyridines suggest that electron-withdrawing groups can lower the pKa by several units.[1][2][3][4][5][6]

| Compound | Experimental pKa | Estimated/Calculated pKa |

| Pyridine | 5.25 | - |

| 4-Methoxypyridine | 6.62 | - |

| 4-Nitropyridine | 1.61 | - |

| 4-Trifluoroethoxypyridine | Not Reported | ~2-3 |

Table 2: Comparison of pKa Values of Substituted Pyridines and Estimated pKa for 4-Trifluoroethoxypyridine.

Experimental Protocol: Determination of pKa via Potentiometric Titration

A robust method for experimentally determining the pKa of a novel trifluoroethoxypyridine derivative is potentiometric titration.

Materials:

-

Trifluoroethoxypyridine derivative

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

pH meter with a combination electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the trifluoroethoxypyridine derivative and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker on a stir plate and immerse the pH electrode.

-

Acidification: Add a known excess of standardized HCl to fully protonate the pyridine nitrogen.

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration of the protonated pyridine.

Figure 2: Workflow for the experimental determination of the pKa of a trifluoroethoxypyridine derivative using potentiometric titration.

Impact on Pyridine Ring Reactivity

The net electron-withdrawing character of the trifluoroethoxy group profoundly influences the reactivity of the pyridine ring in several key classes of organic reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The trifluoroethoxy group is a strong activator for SₙAr reactions on the pyridine ring. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[7][8][9][10] This effect is most pronounced when the trifluoroethoxy group is positioned ortho or para to the leaving group.

Figure 3: The trifluoroethoxy group stabilizes the Meisenheimer intermediate in SₙAr reactions, thus accelerating the substitution.

Experimental Protocol: SₙAr of a Trifluoroethoxy-Substituted Chloropyridine with an Amine

This protocol describes a general procedure for the amination of a chloro-substituted trifluoroethoxypyridine.

Materials:

-

Trifluoroethoxy-substituted chloropyridine

-

Amine nucleophile

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) as the solvent

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the trifluoroethoxy-substituted chloropyridine (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and the base (2.0 eq.).

-

Solvent Addition: Add the anhydrous solvent to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Electrophilic Aromatic Substitution (EAS)

The trifluoroethoxy group is a deactivating group for EAS reactions due to its strong electron-withdrawing nature.[11][12][13][14][15] This deactivation makes EAS reactions on trifluoroethoxypyridines challenging, often requiring harsh reaction conditions. The trifluoroethoxy group is an ortho, para-director due to the resonance donation from the oxygen atom, but the overall deactivation of the ring means that substitution, if it occurs, will be slow. Furthermore, the inherent electron deficiency of the pyridine ring and the propensity of the nitrogen to be protonated under acidic conditions further deactivate the system towards electrophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Trifluoroethoxy-substituted halopyridines are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][16][17][18][19][20] The electron-withdrawing nature of the trifluoroethoxy group can facilitate the oxidative addition step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Trifluoroethoxy-Substituted Bromopyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted trifluoroethoxypyridine with a boronic acid.

Materials:

-

Trifluoroethoxy-substituted bromopyridine

-

Aryl or alkyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., dioxane/water or toluene/ethanol/water)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the trifluoroethoxy-substituted bromopyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

-

Solvent Addition: Add the degassed solvent system to the vessel.

-

Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the product by flash chromatography or recrystallization.

Spectroscopic Characterization

The trifluoroethoxy group gives rise to characteristic signals in various spectroscopic techniques, aiding in the structural elucidation of substituted pyridines.

-

¹H NMR: The methylene protons of the trifluoroethoxy group typically appear as a quartet in the range of δ 4.4-4.8 ppm, with a coupling constant (³JHF) of approximately 8-9 Hz due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The methylene carbon will also show coupling to the fluorine atoms.

-

¹⁹F NMR: The three fluorine atoms of the trifluoroethoxy group will give a triplet in the proton-coupled spectrum, typically in the range of δ -74 to -76 ppm (relative to CFCl₃).[21][22][23]

-

IR Spectroscopy: The C-O-C stretching vibrations of the aryl ether will be prominent. Aryl alkyl ethers typically show two strong bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[5][24][25][26][27][28][29][30]

Conclusion and Future Outlook

The trifluoroethoxy group is a valuable tool in the medicinal chemist's arsenal for the strategic modification of pyridine rings. Its strong, yet tunable, electron-withdrawing nature significantly impacts the basicity and reactivity of the pyridine core. By activating the ring towards nucleophilic aromatic substitution and providing a handle for transition-metal-catalyzed cross-coupling reactions, the trifluoroethoxy group facilitates the synthesis of a diverse range of functionalized pyridines. While its deactivating effect on electrophilic aromatic substitution presents a synthetic challenge, this can also be exploited to direct reactivity to other parts of a molecule. As the demand for novel, highly functionalized heterocyclic drug candidates continues to grow, a thorough understanding of the electronic effects of substituents like the trifluoroethoxy group will be indispensable for the rational design and efficient synthesis of the next generation of therapeutics.

References

-

Doraghi, F., Rezainia, L., Morshedsolouk, M. H., Navid, H., Larijani, B., & Mahdavi, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 1134-1151. [Link]

-

Casasnovas, R., Frau, J., Ortega-Castro, J., & Munoz, F. (2009). Computational pKa calculations of mono and diprotic pyridines by quantum methods. Journal of Molecular Structure: THEOCHEM, 912(1-3), 5-12. [Link]

-

Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 159-167. [Link]

-

Seybold, P. G., & Shields, G. C. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. [Link]

-

Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 1058–1109. [Link]

-

A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (2021). Organic & Biomolecular Chemistry, 19(3), 472-487. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.

-

A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Letters, 10(11), 2223–2226. [Link]

-

Glaser, J. B., & Buncel, E. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International journal of molecular sciences, 11(3), 1068–1081. [Link]

-

Acidity Study on 3-Substituted Pyridines. (2005). Molecules, 10(11), 1354-1362. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2013). Current Organic Chemistry, 17(10), 1055-1074. [Link]

-

Computational Estimation of the PKa's of Purines and Related Compounds. (2010). Journal of Physical Chemistry B, 114(40), 12959-12965. [Link]

-

Hammett equation. (2023, October 26). In Wikipedia. [Link]

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry, 15, 1726–1779. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27. [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... (n.d.). In Pearson+. [Link]

-

Seybold, P. G., & Shields, G. C. (2009). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules abd solids. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-27. [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega, 6(50), 34651–34665. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, November 28). In Wikipedia. [Link]

-

Unit 4: Free Energy Relationships. (n.d.). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube. [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 9). YouTube. [Link]

-

Electrophilic aromatic directing groups. (2023, November 29). In Wikipedia. [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. [Link]

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen and Prosperity. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2021). New Journal of Chemistry, 45(13), 5949-5957. [Link]

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). The Journal of Physical Chemistry A, 124(1), 159-167. [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews, 45(20), 5492-5508. [Link]

-

(a) Hammett correlations corresponding to fluorination of... (n.d.). ResearchGate. [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

-

Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018). IntechOpen. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules, 27(2), 385. [Link]

-

Flourine NMR. (n.d.). University of Sheffield. [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2020). International Journal of Research and Analytical Reviews, 7(1), 86-90. [Link]

-

The magnitudes and signs of the σ constants associated with meta and para substituents can be rationalized in terms of inductive and electron-delocalization influences. Show how it is possible, within this framework, to account for the following facts. (n.d.). Vaia. [Link]

-

The effect of alkylation on the micro-solvation of ethers revealed by highly localized water librational motion. (2022). The Journal of Chemical Physics, 156(8), 084302. [Link]

-

Hammett equation. (2023, October 26). In Wikipedia. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). International Journal of Molecular Sciences, 22(24), 13393. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega, 7(20), 17046–17054. [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). St. Benedict & St. John's University. [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry, 20(4), 1-10. [Link]

-

Computational Estimation of the PKa's of Purines and Related Compounds. (2010). Journal of Physical Chemistry B, 114(40), 12959-12965. [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]

-

Spectroscopy, Substituent Effects, and Reaction Mechanisms. (2017). IntechOpen. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. ijrar.org [ijrar.org]

- 16. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 20. dovepress.com [dovepress.com]

- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. biophysics.org [biophysics.org]

- 24. researchgate.net [researchgate.net]

- 25. fiveable.me [fiveable.me]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.aip.org [pubs.aip.org]

- 30. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Exact Mass Profiling and Mass Spectrometry Fragmentation Dynamics of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine

Executive Summary

In modern drug discovery and development, fluorinated heterocycles are critical structural motifs utilized to improve metabolic stability, lipophilicity, and target binding affinity. 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine (CAS: 1247075-58-6)[2] is a highly functionalized building block featuring both an electron-donating primary amine and an electron-withdrawing trifluoroethoxy ether attached to a pyridine core.

For analytical scientists and pharmacokineticists, accurately identifying this compound and its metabolites requires a deep understanding of its gas-phase behavior. This technical guide provides an authoritative, self-validating framework for the exact mass profiling and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine.

Physicochemical Properties & Exact Mass Profiling

To ensure high-confidence identification in High-Resolution Mass Spectrometry (HRMS), the theoretical exact mass must be calculated with sub-ppm accuracy. The presence of three fluorine atoms creates a distinct mass defect, shifting the monoisotopic mass slightly lower than non-halogenated analogs of similar nominal mass [1].

Table 1: Molecular Characteristics and Exact Mass Data

| Parameter | Value |

| Chemical Name | 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine |

| CAS Registry Number | 1247075-58-6 |

| Molecular Formula | C₇H₇F₃N₂O |

| Monoisotopic Mass (Neutral) | 192.0510 Da |

| Theoretical [M+H]⁺ Exact Mass | 193.0583 Da |

| Theoretical [M-H]⁻ Exact Mass | 191.0437 Da |

| Primary Ionization Mode | ESI Positive (ESI+) |

Self-Validating LC-HRMS/MS Methodology

To accurately capture the fragmentation dynamics of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine, the experimental protocol must be designed to promote stable protonation while applying sufficient collisional energy to break the robust pyridine core.

Step-by-Step Analytical Protocol

Step 1: System Suitability and Calibration (Self-Validation)

-

Action: Infuse a standardized calibration mix (e.g., Leucine Enkephalin or Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

-

Causality: Ensures the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is operating with a mass error of < 2 ppm. This is mandatory to distinguish the loss of CF₃CH₂OH from isobaric interferences.

Step 2: Sample Preparation

-

Action: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

-

Causality: The 0.1% Formic Acid acts as a proton source, driving the equilibrium toward the protonated[M+H]⁺ species. Methanol provides optimal desolvation efficiency in the ESI source compared to purely aqueous solvents.

Step 3: Chromatographic Separation (UHPLC)

-

Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

-

Causality: The C18 stationary phase retains the lipophilic trifluoroethoxy group, ensuring the analyte elutes away from the solvent front where ion suppression is highest.

Step 4: ESI-MS/MS Acquisition

-

Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Perform Collision-Induced Dissociation (CID) using Nitrogen or Argon gas, ramping the normalized collision energy (NCE) from 20 eV to 40 eV.

-

Causality: A ramped collision energy is critical. Lower energies (20 eV) capture the highly labile cleavage of the trifluoroethoxy group, while higher energies (40 eV) are required to shatter the resulting aminopyridine core into smaller diagnostic fragments.

Figure 1: Step-by-step LC-HRMS/MS analytical workflow.

Mechanistic Fragmentation Pathways

The fragmentation of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine under CID conditions follows highly predictable, thermodynamically driven pathways governed by the stability of the resulting carbocations and neutral losses [3, 4].

Protonation Dynamics

In ESI positive mode, protonation preferentially occurs at the highly basic pyridine ring nitrogen rather than the exocyclic primary amine or the ether oxygen. The 4-amino group acts as a strong electron-donating group via resonance, significantly increasing the electron density at the pyridine nitrogen. This yields a highly stable conjugated [M+H]⁺ precursor ion at m/z 193.0583 [5].

Primary Cleavage: Loss of the Trifluoroethoxy Group

The most thermodynamically favorable fragmentation event is the cleavage of the ether linkage. Upon collisional activation, the proton migrates from the pyridine nitrogen to the ether oxygen. This triggers an inductive cleavage, resulting in the neutral loss of 2,2,2-trifluoroethanol (CF₃CH₂OH, 100.0136 Da) [4].

-

Resulting Fragment: This yields a highly stable 4-aminopyridinium cation at m/z 93.0447 ([C₅H₅N₂]⁺).

Secondary Cleavage: Pyridine Core Dissociation

At elevated collision energies (>30 eV), the robust 4-aminopyridinium core (m/z 93.0447) undergoes further dissociation.

-

Loss of Ammonia (NH₃): Cleavage of the exocyclic amine results in the neutral loss of NH₃ (17.0265 Da), generating a [C₅H₂N]⁺ ion at m/z 76.0182 .

-

Loss of Hydrogen Cyanide (HCN): A characteristic ring-contraction/opening mechanism common to aminopyridines leads to the expulsion of HCN (27.0109 Da), forming a [C₄H₄N]⁺ ion at m/z 66.0338 .

Figure 2: ESI+ CID fragmentation pathway of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine.

Quantitative Data Presentation

The following table summarizes the exact masses of the precursor and its diagnostic product ions. Analysts should use these values to establish Multiple Reaction Monitoring (MRM) transitions or Parallel Reaction Monitoring (PRM) inclusion lists.

Table 2: High-Resolution Mass Spectrometry Fragmentation Table

| Ion Type | Formula | Theoretical Exact Mass (m/z) | Neutral Loss | Neutral Loss Mass (Da) | Relative Abundance |

| Precursor | [C₇H₈F₃N₂O]⁺ | 193.0583 | N/A | N/A | 100% (Low CE) |

| Product 1 | [C₅H₅N₂]⁺ | 93.0447 | CF₃CH₂OH | 100.0136 | 100% (High CE) |

| Product 2 | [C₅H₂N]⁺ | 76.0182 | CF₃CH₂OH + NH₃ | 117.0401 | 15 - 25% |

| Product 3 | [C₄H₄N]⁺ | 66.0338 | CF₃CH₂OH + HCN | 127.0245 | 10 - 20% |

Note: Relative abundances are highly dependent on the specific collision energy applied and the geometry of the collision cell.

References

- PubChemLite - C7H7F3N2O - Explore. uni.lu.

- 2-(2,2,2-trifluoroethoxy)pyridin-4-amine — Chemical Substance Information. NextSDS.

- Mass spectrometry and IR spectroscopy of 3-(2,2,2-trifluoroethoxy)aniline. Benchchem.

- Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples. Ovid.

- Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation. PubMed.

Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine: A Rational Drug Design Perspective

Executive Summary

In modern rational drug design, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The building block 2-(2,2,2-trifluoroethoxy)pyridin-4-amine (CAS: 1247075-58-6)[1] represents a highly privileged pharmacophore. By coupling a hydrogen-bonding 4-amino-pyridine core with a lipophilic, electron-withdrawing 2,2,2-trifluoroethoxy substituent, medicinal chemists can precisely tune basicity, enhance metabolic stability, and optimize membrane permeability[2][3]. This technical guide deconstructs the physicochemical causality behind this molecule and provides self-validating protocols for its evaluation in drug discovery pipelines.

Structural and Electronic Deconstruction

To utilize 2-(2,2,2-trifluoroethoxy)pyridin-4-amine effectively, one must understand the competing electronic effects governing its behavior.

The Pyridine-4-amine Core

The unmodified pyridine-4-amine scaffold is a strong hydrogen-bond donor (via the primary amine) and acceptor (via the pyridine nitrogen). It is frequently used as a hinge-binding motif in kinase inhibitors or as a bioisostere for aniline. However, a highly basic pyridine nitrogen (typical pKa≈6.5 ) presents two major liabilities:

-

hERG Toxicity: Protonation at physiological pH (7.4) creates a cation that strongly interacts with the hERG potassium channel, leading to cardiotoxicity.

-

Gastric Trapping: High basicity causes the drug to become fully ionized in the acidic environment of the stomach ( pH≈1.5 ), limiting oral absorption (a mechanism intentionally exploited only by proton pump inhibitors)[4].

The 2,2,2-Trifluoroethoxy Modulator

The addition of the 2,2,2-trifluoroethoxy ( −OCH2CF3 ) group at the 2-position fundamentally rewrites the molecule's electronic landscape:

-

Inductive Pull (-I): The three highly electronegative fluorine atoms exert a strong inductive pull through the sigma bond network. This severely restricts the oxygen atom's ability to donate electron density into the pyridine ring via resonance (+M effect)[4].

-

pKa Attenuation: Consequently, the electron density at the pyridine nitrogen is depleted, dropping its pKa to approximately 4.0–4.5. This ensures the molecule remains predominantly un-ionized at physiological pH, mitigating hERG liability and improving passive diffusion[3][5].

Figure 1: Rational drug design logic mapping structural modifications to PK benefits.

Pharmacokinetic Optimization: The Fluorine Advantage

Metabolic Stability (CYP450 Resistance)

Standard alkoxy groups (e.g., methoxy, ethoxy) are notorious metabolic soft spots. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily abstract a hydrogen atom from the alpha-carbon, leading to rapid oxidative O-dealkylation and drug clearance.

Replacing a methoxy group with a 2,2,2-trifluoroethoxy group acts as a metabolic shield[2]. The strong C-F bonds increase the oxidation potential of the molecule, while the electron-withdrawing nature of the CF3 group increases the activation energy required for hydrogen abstraction at the adjacent CH2 group. This modification dramatically reduces intrinsic clearance ( CLint ) and prolongs the active half-life of the drug[6].

Lipophilicity and Bioisosterism

The −OCH2CF3 group is often deployed as a bioisostere for fluorinated phenyl rings[3]. It provides comparable lipophilic bulk (increasing LogP) necessary for target affinity and Central Nervous System (CNS) penetration, but with greater three-dimensional flexibility and improved aqueous solubility compared to flat aromatic rings[5].

Data Presentation: Comparative Physicochemical Profiling

The table below summarizes the causality behind substituting a standard methoxy group with a trifluoroethoxy group on the pyridine-4-amine scaffold.

| Property | 2-Methoxypyridin-4-amine (Reference) | 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine | Causality / Design Rationale |

| LogP (Predicted) | ~0.8 - 1.2 | ~1.8 - 2.4 | CF3 increases lipophilic surface area, improving passive membrane permeability and CNS exposure[5]. |

| Pyridine pKa | ~6.5 | ~4.0 - 4.5 | Strong -I effect of CF3 withdraws electron density, reducing basicity and preventing gastric trapping[4]. |

| Metabolic Stability | Low (Rapid O-demethylation) | High (Highly stable) | Strong C-F bonds and steric bulk resist hydrogen abstraction by CYP450 heme-oxo intermediates[2][6]. |

| hERG Liability | Moderate to High | Low | Reduced pKa prevents protonation at physiological pH, disrupting cation- π interactions in the hERG channel[3]. |

Experimental Protocols & Workflows (Self-Validating Systems)

To ensure scientific integrity, the physicochemical properties of 2-(2,2,2-trifluoroethoxy)pyridin-4-amine derivatives must be empirically verified. Below are field-proven, self-validating methodologies.

Protocol 1: In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint ) of the compound. It is engineered as a self-validating system by including both positive and negative controls to verify the enzymatic viability of the microsomes.

Materials:

-

Human Liver Microsomes (HLM, 20 mg/mL).

-

100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2 .

-

NADPH regenerating system (Solution A + Solution B).

-

Controls: Verapamil (Positive control, rapid clearance); Warfarin (Negative control, slow clearance).

Step-by-Step Methodology:

-

Preparation: Dilute 2-(2,2,2-trifluoroethoxy)pyridin-4-amine and control compounds to a 1 µM final concentration in the phosphate buffer.

-

Protein Addition: Add HLM to achieve a final protein concentration of 1.0 mg/mL. Causality: 1 mg/mL ensures pseudo-first-order kinetics without non-specific protein binding artifacts.

-

Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

-

Quenching: At time points t=0,15,30,45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates proteins and halts CYP activity.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Validation Check: The assay is only valid if Verapamil shows >80% depletion at 60 minutes, and Warfarin shows <15% depletion.

Figure 2: Step-by-step self-validating workflow for in vitro microsomal stability assessment.

Protocol 2: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Because the trifluoroethoxy group increases lipophilicity, the compound may have poor aqueous solubility, making standard aqueous titration inaccurate. This protocol uses co-solvent extrapolation.

Step-by-Step Methodology:

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation: Titrate Aniline ( pKa 4.6) as a known standard before testing the target compound.

-

Co-Solvent Preparation: Prepare solutions of the compound (~1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

-

Titration: Titrate each solution with 0.1 M HCl under an inert Argon atmosphere at 25°C.

-

Extrapolation: Calculate the apparent pKa ( psKa ) for each co-solvent ratio. Plot psKa+log[H2O] against 1/ϵ (dielectric constant of the mixture).

-

Determination: Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa of the pyridine nitrogen.

References

- NextSDS Substance Database.2-(2,2,2-trifluoroethoxy)pyridin-4-amine — Chemical Substance Information.

- ResearchGate.Further applications of trifluoroethoxy‐arenes.

- PubMed Central (NIH).Stepwise Design of γ-Secretase Modulators with an Advanced Profile by Judicious Coordinated Structural Replacements and an Unconventional Phenyl Ring Bioisostere.

- PubMed Central (NIH).(+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia.

- PubMed Central (NIH).The Chemically Elegant Proton Pump Inhibitors.

- MDPI.Synthesis and Evaluation of a Novel Zuranolone Analog with High GABA A Receptor PAM Activity and Excellent Pharmacokinetic Profiles.

Sources

- 1. nextsds.com [nextsds.com]

- 2. researchgate.net [researchgate.net]

- 3. Stepwise Design of γ-Secretase Modulators with an Advanced Profile by Judicious Coordinated Structural Replacements and an Unconventional Phenyl Ring Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational modes of the molecule's functional groups, offering a predictive framework for its spectroscopic identification and characterization. The insights herein are grounded in established principles of infrared spectroscopy and data from analogous chemical structures.

Introduction: The Structural Significance of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine

2-(2,2,2-Trifluoroethoxy)pyridin-4-amine is a substituted pyridine derivative featuring a primary aromatic amine, an aryl ether linkage, and a trifluoroethoxy moiety. Each of these functional groups imparts distinct electronic and steric properties to the molecule, which are of significant interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure and identifying the presence of these key functional groups through their characteristic vibrational absorptions. This guide will deconstruct the predicted IR spectrum of this compound, assigning specific absorption bands to their corresponding molecular vibrations.

Predicted Infrared Absorption Bands: A Functional Group Analysis

The infrared spectrum of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine is a composite of the absorption bands arising from its constituent parts: the 4-aminopyridine core and the 2-(2,2,2-trifluoroethoxy) substituent. The following sections detail the expected vibrational modes and their anticipated wavenumber ranges.

Aromatic Primary Amine (–NH₂) Vibrations

The primary amine group attached to the pyridine ring gives rise to several distinct and characteristic absorption bands.

-

N-H Stretching: Primary amines exhibit two N-H stretching bands due to symmetric and asymmetric vibrations. For aromatic amines, these bands are typically observed at slightly higher frequencies compared to their aliphatic counterparts.[1][2] The asymmetric stretch is expected in the 3500-3420 cm⁻¹ region, while the symmetric stretch appears in the 3420-3340 cm⁻¹ range.[1] These bands are often weaker and sharper than the O-H stretching bands of alcohols.[3] Hydrogen bonding in a solid-state sample can cause these bands to broaden and shift to lower wavenumbers.[1]

-

N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the –NH₂ group results in a characteristic absorption in the 1650-1580 cm⁻¹ region.[1][3] This band can sometimes be sharp and may overlap with the C=C stretching vibrations of the pyridine ring.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically strong and appears in the 1340-1250 cm⁻¹ range.[1][2][3] Resonance with the aromatic ring increases the force constant of the C-N bond, leading to absorption at a higher frequency than in aliphatic amines.[1]

Pyridine Ring Vibrations

The pyridine ring, an aromatic heterocycle, exhibits characteristic stretching vibrations within the ring structure.

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1625-1430 cm⁻¹ region.[4] For pyridine and its derivatives, strong absorptions are expected in the 1600-1500 cm⁻¹ range due to C=N ring stretching.[4]

Aryl Ether (C-O-C) Linkage

The ether linkage, where an oxygen atom connects the trifluoroethoxy group to the pyridine ring, has characteristic stretching vibrations.

-

Asymmetric and Symmetric C-O-C Stretching: Aryl alkyl ethers typically display two strong absorption bands. The asymmetric C-O-C stretch is expected to be a strong band near 1250 cm⁻¹.[5] The symmetric stretch gives rise to another strong band, generally found near 1040 cm⁻¹.[5] These bands are a reliable indicator of the ether functionality.

Trifluoroethoxy [-OCH₂(CF₃)] Group Vibrations

The trifluoroethoxy group introduces strong and unmistakable absorption bands due to the highly polar C-F bonds.

-

C-F Stretching: The trifluoromethyl (CF₃) group is known for its intense absorption bands resulting from C-F stretching vibrations.[6] These are typically observed as multiple strong and broad bands in the 1400-1100 cm⁻¹ region.[6][7] Specifically, antisymmetric and symmetric CF₃ stretching modes are expected around 1180 cm⁻¹ and 1100 cm⁻¹, respectively.[8] The C-CF₃ stretching mode can also lead to a very strong and broad band near 1330 cm⁻¹.[7]

-

CH₂ Stretching and Bending: The methylene (CH₂) group in the ethoxy linker will exhibit aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[9] A scissoring (bending) vibration for the CH₂ group is anticipated near 1450 cm⁻¹.[6]

Summary of Predicted IR Absorption Bands

The following table consolidates the predicted characteristic infrared absorption bands for 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine, their corresponding vibrational modes, and expected intensities.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500-3420 | Aromatic Amine (–NH₂) | Asymmetric N-H Stretch | Medium |

| 3420-3340 | Aromatic Amine (–NH₂) | Symmetric N-H Stretch | Medium |

| 3000-2850 | Alkyl (–CH₂–) | C-H Stretch | Medium to Weak |

| 1650-1580 | Aromatic Amine (–NH₂) | N-H Bend (Scissoring) | Medium to Strong |

| 1625-1430 | Pyridine Ring | C=C and C=N Ring Stretch | Medium to Strong |

| ~1450 | Alkyl (–CH₂–) | CH₂ Bend (Scissoring) | Medium |

| 1400-1100 | Trifluoromethyl (–CF₃) | C-F Stretches (multiple bands) | Very Strong, Broad |

| 1340-1250 | Aromatic Amine | C-N Stretch | Strong |

| ~1250 | Aryl Ether (–O–) | Asymmetric C-O-C Stretch | Strong |

| ~1040 | Aryl Ether (–O–) | Symmetric C-O-C Stretch | Strong |

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the chemical structure of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine and highlights the key functional groups responsible for the major predicted IR absorption bands.

Caption: Molecular structure of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine with key functional groups and their predicted IR absorption regions.

Experimental Protocol for FT-IR Analysis

To empirically validate the predicted spectral features, the following methodology for obtaining the FT-IR spectrum of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine, which is typically a solid at room temperature, is recommended. The protocol is based on the Attenuated Total Reflectance (ATR) technique, a convenient and widely used method for solid samples.

5.1. Instrumentation and Materials

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Sample: 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine (solid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes.

5.2. Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization and self-check procedures.

-

The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Rationale: A background spectrum is essential to account for the absorbance of the atmosphere and the ATR crystal, ensuring that the final spectrum contains only the sample's absorptions.

-

Procedure:

-

Thoroughly clean the surface of the ATR crystal with a soft wipe moistened with isopropanol or ethanol and allow it to dry completely.

-

Without any sample on the crystal, lower the ATR press arm.

-

Acquire the background spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

-

Sample Spectrum Acquisition:

-

Rationale: This step measures the infrared absorbance of the sample itself.

-

Procedure:

-

Raise the ATR press arm.

-

Place a small amount of the solid 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Acquire the sample spectrum using the same parameters (number of scans, resolution, spectral range) as the background scan.

-

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.

-

Label the significant peaks and compare their positions and relative intensities with the predicted values in this guide to confirm the identity and purity of the compound.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal and press arm with a solvent-moistened wipe to remove all traces of the sample.

-

Conclusion

This guide provides a detailed predictive framework for the interpretation of the infrared spectrum of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine. By systematically analyzing the contributions of the primary aromatic amine, pyridine ring, aryl ether, and trifluoroethoxy functionalities, researchers can confidently identify the key structural features of this molecule. The combination of strong, sharp bands from the N-H and C-N groups, the characteristic pyridine ring absorptions, and the exceptionally intense C-F stretching bands creates a unique spectral fingerprint. The provided experimental protocol offers a reliable method for obtaining high-quality FT-IR data for this compound, enabling its unambiguous characterization in a research or drug development setting.

References

- Vertex AI Search result citing an unspecified document on IR spectroscopy of hydrocarbons and ethers.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from the URL provided by the search tool.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from the URL provided by the search tool.

- BenchChem. (2025). An In-depth Technical Guide to the FT-IR Spectroscopy of 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Retrieved from the URL provided by the search tool.

- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana - Journal of Physics, 24(6), 835-847.

- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from the URL provided by the search tool.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from the URL provided by the search tool.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57516331, 2-(2,2,2-trifluoroethoxy)pyridin-4-amine. Retrieved from the URL provided by the search tool.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine [Data set]. Retrieved from the URL provided by the search tool.

- Balachandran, V., et al. (2012). Elucidation of molecular structure, vibrational spectra, NBO and HOMO, LUMO analysis of 2-chloro-N-(pyridin-2-yl)acetamide by density functional theory.

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 11(11), 615-622.

- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from the URL provided by the search tool.

- Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 39(3), 564-571.

- LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from the URL provided by the search tool.

- Unspecified author. (n.d.). IR_lectureNotes.pdf. Retrieved from the URL provided by the search tool.

- BenchChem. (n.d.). (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine. Retrieved from the URL provided by the search tool.

- Singh, S. N., & Singh, N. L. (1998). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 7(3), 509-514.

- Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from the URL provided by the search tool.

- LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from the URL provided by the search tool.

- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from the URL provided by the search tool.

- Karol, Ł., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯C6F5X (X = Cl, Br, I). Physical Chemistry Chemical Physics, 25(31), 20829-20839.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19598446, 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate. Retrieved from the URL provided by the search tool.

- Abbate, S., et al. (2019). CF3: an overlooked chromophore in VCD spectra.

- MolPort. (n.d.). 2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine. Retrieved from the URL provided by the search tool.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93669, 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide. Retrieved from the URL provided by the search tool.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Synthesis of Novel Kinase Inhibitors Incorporating 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine Building Blocks

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Synthetic Protocol

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted therapeutics. A recurring challenge in lead optimization is balancing kinase hinge-binding affinity with favorable pharmacokinetic (PK) properties. The building block 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine (CAS 1247075-58-6)[1] has emerged as a privileged motif in medicinal chemistry. By integrating this moiety, drug discovery teams have successfully synthesized potent inhibitors targeting for hyperproliferative diseases[2], for oncology[3], and for neurodegenerative conditions like Alzheimer's disease[4].

Mechanistic Rationale: The "Fluorine Effect" in Kinase Design

As an Application Scientist, it is crucial to understand why a specific building block is chosen over simpler analogs. The substitution of a standard methoxy group with a 2,2,2-trifluoroethoxy group on the pyridine core is not arbitrary; it is a calculated structural modification driven by causality:

-

Hinge-Binding Dynamics : The pyridin-4-amine core acts as a bidentate hydrogen bond donor/acceptor. It anchors the inhibitor into the ATP-binding pocket of the kinase (e.g., interacting with the Val135 residue in the hinge region of GSK-3)[4].

-

Modulation of Basicity (hERG Mitigation) : The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the pyridine ring through inductive effects. This significantly lowers the pKa of the pyridine nitrogen. Reduced basicity is a proven strategy to mitigate off-target binding to the hERG ion channel, thereby reducing cardiotoxic liabilities.

-

Metabolic Shielding : Standard alkoxy groups are highly susceptible to CYP450-mediated O-dealkylation. The robust C-F bonds in the trifluoroethoxy group block this metabolic vulnerability, drastically increasing the in vivo half-life.

-

Enhanced Lipophilicity : The trifluoroethoxy group increases the overall LogP of the molecule, enhancing passive membrane permeability and facilitating Blood-Brain Barrier (BBB) penetration—a strict requirement for CNS targets like GSK-3[4].

Figure 1: Mechanism of action for targeted kinase inhibition by trifluoroethoxy-pyridine derivatives.

Quantitative Data: Physicochemical Impact

The following table summarizes the quantitative impact of incorporating the trifluoroethoxy motif compared to a standard methoxy analog during lead optimization.

| Property | 2-Methoxypyridin-4-amine | 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine | Causality / Biological Impact |

| Pyridine pKa | ~6.0 | ~4.5 | Reduced basicity mitigates hERG binding liability. |

| LogP (Lipophilicity) | ~0.8 | ~1.9 | Enhanced passive membrane and BBB permeability. |

| Metabolic Stability (T1/2) | Low (<30 min) | High (>120 min) | Blocks CYP450-mediated oxidative cleavage. |

| Kinase Hinge Binding | Moderate | Strong | Optimal bidentate donor/acceptor alignment maintained. |

Synthetic Methodology & Workflow

The integration of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine[1] into complex heterocyclic scaffolds (e.g., pyrimidines or indazoles) is typically achieved via Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method is preferred over Nucleophilic Aromatic Substitution (SNAr) because the electron-withdrawing trifluoroethoxy group deactivates the amine nucleophile, making standard SNAr sluggish and low-yielding.

Figure 2: General synthetic workflow for coupling 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine.

Self-Validating Protocol: Buchwald-Hartwig Amination

Objective: Synthesize a kinase inhibitor intermediate by coupling 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine to a halogenated core (e.g., 2-chloropyrimidine derivative).

Reagents & Materials:

-

Halogenated core scaffold (1.0 eq)

-

2-(2,2,2-Trifluoroethoxy)pyridin-4-amine (1.2 eq)[1]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq)

-

Xantphos (0.10 eq)

-

Cesium Carbonate (Cs2CO3) (2.0 eq)

-

Anhydrous 1,4-Dioxane (0.1 M relative to core)

Step-by-Step Procedure:

-

Reaction Assembly (Causality of Reagents): In an oven-dried Schlenk flask, combine the halogenated core, 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine, Pd2(dba)3, Xantphos, and Cs2CO3.

-

Expert Insight: Xantphos is selected for its wide bite angle, which forces the palladium intermediate into a geometry that highly favors reductive elimination, specifically promoting C-N bond formation over competing C-O or C-C side reactions. Cs2CO3 is utilized because it provides optimal basicity to deprotonate the weakly basic amine without degrading sensitive functional groups on the core.

-

-

Degassing (Critical Step): Add anhydrous 1,4-Dioxane. Seal the flask with a rubber septum and sparge the mixture with Argon gas for 15 minutes.

-

Expert Insight: Oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) species. Sparging physically displaces dissolved O2, preventing premature catalyst death.

-

-

Heating & Catalysis: Heat the reaction mixture to 100°C in a pre-heated oil bath under a positive pressure of Argon. Stir vigorously for 4 to 6 hours.

-

In-Process Control (The Self-Validating Loop): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, filter, and analyze via LC-MS.

-

Validation Check: The protocol is self-validating. Proceed to Step 5 only when the peak corresponding to the starting halogenated core ([M+H]+) is <2% relative to the product mass. If the core remains >2%, the reaction has stalled; spike the mixture with an additional 2 mol% Pd2(dba)3 and continue heating for 2 hours.

-

-

Workup: Once validated, cool the mixture to room temperature. Dilute with Ethyl Acetate (3x reaction volume) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Heptane/Ethyl Acetate gradient, typically 0-70%) to yield the pure kinase inhibitor intermediate.

References

-

Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

- Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases. Google Patents (WO2013050438A1).

- Biaryl amide compounds as kinase inhibitors. Google Patents (WO2014151616A1).

-

2-(2,2,2-trifluoroethoxy)pyridin-4-amine — Chemical Substance Information. NextSDS. URL: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. WO2013050438A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases. - Google Patents [patents.google.com]

- 3. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

How to dissolve 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine in DMSO for in vitro cell assays

Application Note & Protocol

Topic: Preparation of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine Solutions in DMSO for In Vitro Cellular Assays

Introduction

The successful execution of in vitro cell-based assays hinges on the accurate and reproducible preparation of test compound solutions. 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine is a small molecule whose utility in biological screening requires it to be fully solubilized to ensure consistent dose-response relationships and avoid artifacts from compound precipitation. Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1]

This document provides a comprehensive, field-proven protocol for the dissolution, storage, and handling of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine in DMSO. It further details critical considerations for diluting the stock solution into aqueous cell culture media to maintain compound solubility and minimize solvent-induced cytotoxicity, thereby ensuring the integrity and reliability of experimental outcomes.

Compound Physicochemical Profile

A foundational understanding of the compound's properties is essential for accurate stock solution preparation.[2] The key characteristics of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine | NextSDS[3] |

| Molecular Formula | C₇H₇F₃N₂O | PubChem[4] |

| Molecular Weight | 192.14 g/mol | PubChem[4] |

| CAS Number | 1247075-58-6 | NextSDS[3] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice[1] |

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a standard concentration for primary compound screening libraries. Preparing a concentrated stock allows for minimal solvent transfer into the final assay, reducing the risk of cytotoxicity.[2]

Materials & Equipment

-

2-(2,2,2-Trifluoroethoxy)pyridin-4-amine powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered, cell culture grade (≥99.7%)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Sterile microcentrifuge tubes (1.5 mL) or amber glass vials

-

Sterile, low-retention pipette tips and calibrated pipettes

-

Vortex mixer

-

Water bath sonicator (optional)

-

37°C water bath (optional)

Step-by-Step Dissolution Procedure

Pre-Calculation: To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM × 1 mL × 192.14 g/mol / 1000 = 1.92 mg

Procedure:

-

Acclimation: Allow the vial of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine and the bottle of DMSO to come to room temperature before opening. This prevents atmospheric water condensation into the hygroscopic DMSO.[5]

-

Weighing: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it. Carefully weigh 1.92 mg of the compound powder directly into the tube. Record the exact mass.

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[6]

-

Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

-

Aiding Dissolution (If Necessary): If particles remain, one of the following gentle methods can be applied:

-

Aliquoting & Storage: To avoid repeated freeze-thaw cycles that can compromise compound stability and introduce water, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[2][10][11]

-

Storage: Store the aliquots at -20°C for short-term (≤3 months) or -80°C for long-term (≥6 months) storage.[10][11]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Critical Considerations for Cell-Based Assays

DMSO-Induced Cytotoxicity

While an excellent solvent, DMSO is cytotoxic to cells at higher concentrations.[12] The final concentration of DMSO in the cell culture medium must be kept to a minimum and should be consistent across all wells, including vehicle controls.

| Final DMSO Conc. | Expected Impact on Most Cell Lines (24h+ exposure) | Recommendation |

| ≤ 0.1% | Generally considered safe with minimal to no effect on cell viability or proliferation.[13][14] | Ideal Target. Use for sensitive cell lines or long-term assays. |

| > 0.1% to 0.5% | May be tolerated by robust cell lines, but can induce subtle biological effects.[11][15] | Acceptable Maximum. Requires rigorous validation with a vehicle control. |

| > 0.5% to 1.0% | Increased risk of cytotoxicity and off-target effects.[12][13] | Not Recommended. Only use if compound solubility dictates and after extensive toxicity testing. |

| > 2.0% | Highly cytotoxic to most eukaryotic cells.[12] | Avoid. Results will be unreliable. |